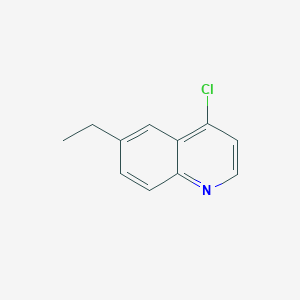

4-Chloro-6-ethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTORLKSKVWEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440707 | |

| Record name | 4-Chloro-6-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188758-77-2 | |

| Record name | 4-Chloro-6-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-ethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Chloro-6-ethylquinoline and its Core Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound 4-Chloro-6-ethylquinoline is limited in publicly available scientific literature. This guide focuses on the closely related and well-documented analog, 4-Chloro-6-methylquinoline (CAS No: 18436-71-0) . The properties and biological activities of this compound are anticipated to be similar to its methyl counterpart.

Core Compound Identification and Properties

4-Chloro-6-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. It appears as a yellow solid and serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 4-Chloro-6-methylquinoline.

| Property | Value | Source |

| CAS Number | 18436-71-0 | [2][3] |

| Molecular Formula | C₁₀H₈ClN | [3] |

| Molecular Weight | 177.63 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 94-98 °C | [4] |

| Boiling Point | 278.2 ± 20.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of 4-chloro-6-alkylquinolines can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of an appropriately substituted aniline followed by chlorination.

General Synthesis Workflow

A plausible synthetic route for 4-chloro-6-alkylquinolines is outlined below. This workflow is a generalized representation based on common organic synthesis techniques for quinoline derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-6-methylquinoline | 18436-71-0 [amp.chemicalbook.com]

- 3. 4-Chloro-6-methylquinoline AldrichCPR 18436-71-0 [sigmaaldrich.com]

- 4. 6-CHLORO-2-METHYLQUINOLINE | 92-46-6 [amp.chemicalbook.com]

- 5. 18436-71-0|4-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-6-ethylquinoline. Due to the limited availability of direct experimental data for this specific compound, this document compiles and analyzes data from structurally related analogs to provide reliable estimations of its key characteristics. This guide also outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological relevance by examining the interaction of similar quinoline derivatives with key signaling pathways. The information is presented to support research, drug discovery, and development activities involving substituted quinolines.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 4-Chloro-6-substituted Quinolines and Related Analogs

| Property | 4-Chloroquinoline[1] | 4-Chloro-6-methylquinoline[2] | 4-Chloro-6-methoxyquinoline[3] | 2-Chloro-6-ethyl-4-methylquinoline[4] | 4-Chloro-6,7-dimethoxyquinoline[5][6] | This compound (Estimated) |

| Molecular Formula | C₉H₆ClN | C₁₀H₈ClN | C₁₀H₈ClNO | C₁₂H₁₂ClN | C₁₁H₁₀ClNO₂ | C₁₁H₁₀ClN |

| Molecular Weight ( g/mol ) | 163.61 | 177.63 | 193.63 | 205.68 | 223.65 | 191.65 |

| Melting Point (°C) | 28 - 31 | Yellow Solid (No data) | No data | No data | 132 - 136 | ~ 40 - 60 |

| Boiling Point (°C) | No data | No data | No data | No data | 325.197 (at 760 mmHg) | > 300 |

| Density (g/cm³) | No data | No data | No data | No data | 1.265 | ~ 1.2 |

| logP (Octanol-Water Partition Coefficient) | No data | No data | 2.8 (Computed) | 4.3 (Computed) | 2.8 (Computed) | ~ 3.5 - 4.0 |

| pKa (Acid Dissociation Constant) | Data available | No data | Data available | No data | No data | ~ 3.5 - 4.5 |

Note: "No data" indicates that the information was not found in the searched literature. Estimated values are based on structure-activity relationships and trends observed in the analogs.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for similar quinoline derivatives can be adapted.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from a substituted aniline, followed by cyclization and chlorination. A representative workflow is outlined below.

General Procedure for the Synthesis of 4-Chloro-6-substituted Quinolines:

-

Cyclization (Combes synthesis as an example): A substituted aniline (e.g., 4-ethylaniline) is reacted with a β-diketone (e.g., acetylacetone) under acidic conditions (e.g., sulfuric acid) to form a 2,4-disubstituted quinoline.

-

Hydroxylation: The resulting quinoline derivative is then converted to the corresponding 4-hydroxyquinoline.

-

Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final 4-chloroquinoline derivative.

A similar multi-step synthesis for 4-chloro-6,7-dimethoxyquinoline starts from 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, reduction/cyclization, and a final chlorination step[5][7].

Analytical Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis and quantification of this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a specific pH).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 225 nm for some quinolines)[8].

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection[8][9].

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure separation of the analyte from other components.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer.

Mandatory Visualizations

Logical Relationship: Synthetic Pathway

Caption: A representative synthetic workflow for this compound.

Experimental Workflow: Physicochemical Characterization

Caption: General experimental workflow for determining key physicochemical properties.

Signaling Pathway: Potential Biological Target

Quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival[10][11][12].

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

- 1. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-ethyl-4-methylquinoline | C12H12ClN | CID 28065163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

4-Chloro-6-ethylquinoline: A Technical Overview for Drug Discovery Professionals

For Immediate Release

This technical guide provides a concise yet comprehensive overview of the molecular structure and physicochemical properties of 4-Chloro-6-ethylquinoline, a substituted quinoline derivative of interest to researchers and scientists in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document presents inferred properties based on the analysis of structurally analogous compounds.

Molecular Structure and Properties

The fundamental structure of this compound consists of a quinoline bicyclic heteroaromatic ring system. A chlorine atom is substituted at the 4-position, and an ethyl group is attached at the 6-position. This substitution pattern is crucial in defining the molecule's electronic and steric characteristics, which in turn influence its potential biological activity and pharmacokinetic profile.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. These values are calculated based on its deduced molecular formula.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2)Cl |

| InChI Key | Inferred from structure |

Logical Relationship of Compound Attributes

The following diagram illustrates the logical flow from the basic chemical identifiers of this compound to its potential applications in research and development.

Figure 1. Logical workflow from structure to potential application.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route would involve the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon, followed by chlorination. For instance, the Combes quinoline synthesis or the Gould-Jacobs reaction could be adapted, starting from 4-ethylaniline. Subsequent treatment of the resulting 6-ethylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield the desired this compound.

Characterization Methods

Standard analytical techniques would be utilized to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the positions of the chloro and ethyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, thereby confirming its elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl and aromatic C-H bonds.

-

Purity Assessment: High-performance liquid chromatography (HPLC) would be the method of choice to assess the purity of the final compound.

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a novel quinoline derivative like this compound.

Figure 2. Synthetic and analytical workflow for this compound.

synthesis of 4-Chloro-6-ethylquinoline precursors

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-ethylquinoline Precursors

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing precursors to this compound, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core synthetic pathways.

Introduction: Synthetic Strategy

The synthesis of this compound is typically achieved through a two-stage process. The initial stage involves the construction of the core quinoline ring system from a substituted aniline, in this case, 4-ethylaniline. This cyclization reaction generally yields a 6-ethylquinolin-4-one or its tautomeric form, 6-ethyl-4-hydroxyquinoline. The second stage involves the chlorination of this precursor at the 4-position to yield the final product.

The most prevalent and well-documented methods for the initial cyclization are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. This guide will detail both pathways for the formation of the necessary 4-hydroxyquinoline precursor.

Caption: High-level workflow for the synthesis of this compound.

Pathway I: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (4-quinolone).[1] For this specific synthesis, 4-ethylaniline is reacted with ethyl acetoacetate. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization.[1][2]

Caption: Reaction scheme for the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 6-Ethyl-4-hydroxy-2-methylquinoline

This protocol is adapted from the general procedure for the Conrad-Limpach synthesis.[1]

-

Step 1: Condensation: In a round-bottom flask, combine one molar equivalent of 4-ethylaniline and one molar equivalent of ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Remove any water formed during the reaction, typically under reduced pressure.

-

Step 2: Cyclization: The resulting crude Schiff base intermediate is added to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3] The cyclization product will precipitate from the hot solution.

-

Cool the reaction mixture and filter the solid product.

-

Wash the precipitate with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactants | 4-Ethylaniline, Ethyl Acetoacetate | [1] |

| Cyclization Temperature | ~250 °C | [1][3] |

| Solvent (Cyclization) | Mineral Oil or Diphenyl Ether | [1] |

| Typical Yield | 60-95% (solvent dependent) | [1] |

Pathway II: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines by reacting an aniline with diethyl ethoxymethylenemalonate (DEEM).[4][5] This is followed by thermal cyclization, hydrolysis, and decarboxylation to yield the 4-hydroxyquinoline core.[4]

Caption: Reaction scheme for the Gould-Jacobs synthesis.

Experimental Protocol: Synthesis of 6-Ethyl-4-hydroxyquinoline

This protocol is based on the general procedure for the Gould-Jacobs reaction.[4][6]

-

Step 1: Condensation: Mix one molar equivalent of 4-ethylaniline with one molar equivalent of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-130 °C for 1-2 hours. The ethanol byproduct will distill off during the reaction.

-

Step 2: Cyclization: The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250 °C. Maintain the temperature until the cyclization is complete, as monitored by TLC.

-

Cool the mixture and add a hydrocarbon solvent like hexane to precipitate the product, ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate. Filter and wash the solid.

-

Step 3: Hydrolysis (Saponification): Reflux the ester from the previous step in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the ester is fully hydrolyzed to the corresponding carboxylic acid salt.

-

Step 4: Decarboxylation: Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a neutral or slightly acidic pH. The carboxylic acid intermediate will precipitate. Heat this suspension to reflux; the acid will decarboxylate to form 6-ethyl-4-hydroxyquinoline, which precipitates upon cooling.

-

Filter the final product, wash with water, and dry. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactants | 4-Ethylaniline, Diethyl ethoxymethylenemalonate | [4][5] |

| Condensation Temperature | 100-130 °C | [6] |

| Cyclization Temperature | ~250 °C | [6] |

| Hydrolysis Agent | 10% Aqueous NaOH | [4] |

| Typical Yield | Moderate to good over multiple steps | [4] |

Chlorination of the 4-Hydroxyquinoline Precursor

The final step in forming the target compound is the conversion of the hydroxyl group at the 4-position of the quinoline ring into a chloro group. This is a standard transformation typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: General scheme for the chlorination of the 6-ethylquinolin-4-one precursor.

Experimental Protocol: Synthesis of this compound

-

Place the dry 6-ethyl-4-hydroxyquinoline precursor (from either Pathway I or II) into a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 molar equivalents. The reaction can also be run in a solvent like toluene or acetonitrile.

-

Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is basic (~8-9).

-

The crude product will often precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 6-Ethyl-4-hydroxyquinoline derivative | [7] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [7] |

| Reaction Temperature | Reflux (~106 °C) | General Knowledge |

| Reaction Time | 2-4 hours | General Knowledge |

| Typical Yield | Good to Excellent (>80%) | [7] |

References

A Technical Guide to the Historical Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for synthesizing quinoline derivatives. Quinoline and its derivatives are fundamental heterocyclic compounds that form the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials. Understanding the classical synthetic routes is essential for the modern chemist, providing a foundation for the development of novel analogues and more efficient synthetic strategies. This guide details the reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of quinolines.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][2] The reaction is notoriously exothermic and requires careful control.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[2] This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[1][2]

Experimental Protocol: Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.

-

Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.

-

Gently heat the mixture. The reaction is exothermic and may become vigorous. Control the reaction by removing the heat source as needed.

-

After the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure completion.

-

Cool the reaction mixture and carefully dilute with water.

-

Neutralize the acidic solution with a strong base, such as sodium hydroxide, to precipitate the crude quinoline.

-

Isolate the crude quinoline by steam distillation.

-

Separate the quinoline layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

Purify the quinoline by fractional distillation.

Quantitative Data

| Aniline Derivative | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Nitrobenzene | 84-91 | [3] |

| o-Toluidine | Nitrobenzene | 70-75 | [4] |

| m-Toluidine | Nitrobenzene | 65-70 | [4] |

| p-Toluidine | Nitrobenzene | 80-85 | [4] |

| p-Anisidine | Arsenic Pentoxide | 60-65 | [4] |

Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines, often considered a modification of the Skraup synthesis.[5] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and often a Lewis acid catalyst like zinc chloride or tin tetrachloride.[5][6]

Reaction Mechanism

The reaction is believed to proceed through the formation of a β-anilino aldehyde or ketone via Michael addition. This intermediate then undergoes cyclization and dehydration, followed by oxidation to the quinoline product. The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two equivalents of an aldehyde or ketone.[5]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

-

Aniline

-

Crotonaldehyde (or paraldehyde to generate it in situ)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (optional)

Procedure:

-

In a round-bottom flask, prepare a solution of aniline in aqueous hydrochloric acid.

-

If using paraldehyde, add it to the aniline solution and heat to generate crotonaldehyde in situ. If using crotonaldehyde, add it slowly to the cooled aniline solution.

-

Add the Lewis acid catalyst, if using.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

-

Isolate the crude 2-methylquinoline by steam distillation.

-

Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.

-

Purify the product by vacuum distillation.

Quantitative Data

| Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| Aniline | Crotonaldehyde | 2-Methylquinoline | 70-75 | [7] |

| Aniline | Cinnamaldehyde | 2-Styrylquinoline | 60-65 | [2] |

| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | 65-70 | [2] |

| Aniline | Acrolein | Quinoline | 45-50 | [2] |

Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] The reaction is typically carried out in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[2]

Reaction Mechanism

The reaction begins with the formation of a β-aminoenone (an enamine) from the condensation of the aniline and the β-diketone.[2] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline product.[9]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or distillation.

Quantitative Data

| Aniline Derivative | β-Diketone | Product | Yield (%) | Reference |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | 80-90 | [10] |

| m-Anisidine | Acetylacetone | 7-Methoxy-2,4-dimethylquinoline | 75-85 | [8] |

| β-Naphthylamine | Acetylacetone | 2,4-Dimethylbenzo[g]quinoline | 70-80 | [2] |

| p-Chloroaniline | Benzoylacetone | 6-Chloro-4-methyl-2-phenylquinoline | 60-70 | [9] |

Conrad-Limpach-Knorr Synthesis (1887)

The Conrad-Limpach-Knorr synthesis is a method for preparing 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[11][12] The regiochemical outcome is highly dependent on the reaction temperature.[13]

Reaction Mechanism and Regioselectivity

At lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester to form a β-aminoacrylate, which upon heating undergoes cyclization to yield a 4-hydroxyquinoline (Conrad-Limpach product).[11] At higher temperatures (thermodynamic control), the aniline attacks the less reactive ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr product).[11]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

-

Aniline

-

Ethyl acetoacetate

-

A high-boiling solvent (e.g., diphenyl ether or mineral oil)

Procedure:

-

Condensation (Low Temperature): Mix aniline and ethyl acetoacetate and heat gently (e.g., at 100-110°C) to form the β-aminoacrylate intermediate. Remove the ethanol formed during the reaction.

-

Cyclization (High Temperature): Add the β-aminoacrylate to a high-boiling solvent and heat to a high temperature (e.g., 250°C) to effect cyclization.

-

Cool the reaction mixture, and the 4-hydroxyquinoline product should precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and purify by recrystallization.

Quantitative Data

| Aniline | β-Ketoester | Conditions | Product | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Low Temp. (Condensation), High Temp. (Cyclization) | 4-Hydroxy-2-methylquinoline | ~95 | [11] |

| Aniline | Ethyl acetoacetate | High Temp. (Condensation and Cyclization) | 2-Hydroxy-4-methylquinoline | Moderate | [11] |

| m-Toluidine | Ethyl benzoylacetate | Low Temp. (Condensation), High Temp. (Cyclization) | 4-Hydroxy-7-methyl-2-phenylquinoline | Good | [14] |

Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester).[15][16] The reaction can be catalyzed by either acid or base.[17]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[16] One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration.[16]

Experimental Protocol: Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (base catalyst) or p-toluenesulfonic acid (acid catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve the 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add the catalyst (either a base like sodium hydroxide or an acid like p-toluenesulfonic acid).

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the product by filtration and wash with cold ethanol.

-

If necessary, the product can be purified by recrystallization.

Quantitative Data

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Acetophenone | NaOH | 85-95 | [15] |

| 2-Aminoacetophenone | Cyclohexanone | p-TsOH | 70-80 | [18] |

| 2-Aminobenzophenone | Ethyl acetoacetate | Piperidine | 60-70 | [17] |

| 2-Amino-5-chlorobenzaldehyde | Acetone | KOH | 75-85 | [15] |

Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline derivatives.[19] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.[20][21]

Reaction Mechanism

The reaction begins with the condensation of the aniline with the alkoxymethylenemalonate to form an anilinomethylenemalonate.[19] This intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[20] Subsequent hydrolysis of the ester group and decarboxylation yields the 4-hydroxyquinoline.[21]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling solvent (e.g., diphenyl ether)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: Heat a mixture of aniline and DEEM at 100-130°C to form the anilinomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether and heat to reflux (around 250°C) to induce cyclization.

-

Saponification: Cool the mixture, and after the product precipitates, collect it and hydrolyze the ester by heating with an aqueous solution of sodium hydroxide.

-

Decarboxylation: Acidify the solution with hydrochloric acid to precipitate the quinoline-4-carboxylic acid. Collect the acid and heat it above its melting point to effect decarboxylation, yielding 4-hydroxyquinoline.

Quantitative Data

| Aniline Derivative | Product | Yield (%) | Reference |

| Aniline | 4-Hydroxyquinoline | 70-80 | [19] |

| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 65-75 | [20] |

| 3-Methoxyaniline | 7-Methoxy-4-hydroxyquinoline | 70-80 | [19] |

| 3-Trifluoromethylaniline | 7-Trifluoromethyl-4-hydroxyquinoline | 60-70 | [20] |

Pfitzinger Reaction (1886)

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[22][23]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-anilinic acid intermediate.[22] This intermediate then condenses with the carbonyl compound to form a Schiff base, which undergoes an intramolecular aldol-type cyclization and dehydration to yield the quinoline-4-carboxylic acid.[23]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

-

Isatin

-

Acetophenone

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve potassium hydroxide in ethanol to prepare a concentrated basic solution.

-

Add isatin to the basic solution and stir until the ring opens to form the potassium salt of the keto-anilinic acid.

-

Add acetophenone to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and dilute with water.

-

Acidify the solution with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the quinoline-4-carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

-

The product can be purified by recrystallization.

Quantitative Data

| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | 80-90 | [24] |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 85-95 | [22] |

| 5-Chloroisatin | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | 70-80 | [25] |

| Isatin | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | 60-70 | [26] |

References

- 1. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. wikiwand.com [wikiwand.com]

- 20. benchchem.com [benchchem.com]

- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from foundational classical methods to their modern applications in drug discovery. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Discovery and Historical Background

The journey of quinoline began in the early 19th century with the exploration of coal tar, a rich source of organic compounds.

-

1834: Isolation from Coal Tar. German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[1] This marked the first identification of quinoline as a distinct chemical entity.[1][2]

-

1842: Synthesis from Alkaloids. French chemist Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide.[3]

-

1869: Structural Elucidation. The precise structure of quinoline remained a puzzle for several decades until August Kekulé, renowned for his work on the structure of benzene, proposed that quinoline consists of a benzene ring fused to a pyridine ring.[1] This groundbreaking proposal provided the framework for understanding quinoline's chemical properties.[1]

-

Late 19th Century: The Dawn of Synthetic Strategies. Following the determination of its structure, the late 1800s witnessed a surge in the development of synthetic routes to the quinoline core, many of which are still in use today. These classical "named reactions" were pivotal for the large-scale production of quinoline and its derivatives, moving beyond reliance on coal tar isolation.[1][4]

-

Early 20th Century: Emergence as a Pharmacophore. The medicinal potential of quinolines came to the forefront with the discovery of their antimalarial properties. While quinine, a natural quinoline alkaloid from the cinchona tree, had long been used to treat malaria, the development of synthetic quinoline derivatives like chloroquine in the 1930s revolutionized malaria therapy.[1] This spurred further investigation into the diverse biological activities of substituted quinolines, leading to their exploration as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[5][6][7]

Classical Synthetic Methodologies: Experimental Protocols

The classical named reactions for quinoline synthesis remain fundamental in organic chemistry. Below are detailed protocols for several of the most significant methods.

The Skraup Synthesis (1880)

One of the first and most direct methods for the synthesis of quinoline, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), ferrous sulfate (optional, to moderate the reaction).[2][5]

-

Procedure:

-

In a suitable reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Add the oxidizing agent, nitrobenzene.

-

Gently heat the mixture. The reaction is highly exothermic and requires careful temperature control.[5]

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and dilute with water.

-

Neutralize the mixture with a base, such as sodium hydroxide, to liberate the quinoline.

-

Isolate the crude quinoline by steam distillation.[5]

-

Purify the isolated quinoline by distillation.[5]

-

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction is a versatile method for preparing substituted quinolines using α,β-unsaturated carbonyl compounds.[8]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

-

Materials: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), hydrochloric acid or other acid catalyst.[1]

-

Procedure:

-

React aniline with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst. The α,β-unsaturated carbonyl can also be generated in situ from an aldol condensation.[8]

-

The reaction proceeds through a Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation to form the quinoline ring.

-

The specific conditions (temperature, solvent, and catalyst) can be varied to optimize the yield of the desired substituted quinoline.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9][10]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Materials: A 2-aminoaryl aldehyde or ketone, a ketone with an α-methylene group, an acid or base catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid).[3][10]

-

Procedure:

-

Combine the 2-aminoaryl aldehyde or ketone and the active methylene compound in a suitable solvent.

-

Add the acid or base catalyst.

-

Heat the reaction mixture to induce condensation and cyclization.

-

The reaction proceeds through either an initial aldol-type condensation or the formation of a Schiff base, followed by cyclodehydration to form the quinoline ring.[9]

-

After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

-

Purify the product by recrystallization or chromatography.

-

The Combes Quinoline Synthesis (1888)

The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[4]

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline

-

Materials: Aniline, a β-diketone (e.g., acetylacetone), a strong acid catalyst (e.g., concentrated sulfuric acid).[4]

-

Procedure:

-

Condense the aniline with the β-diketone to form a Schiff base intermediate.[4]

-

In the presence of a strong acid, catalyze the cyclization of the Schiff base.

-

The cyclization is followed by dehydration to yield the 2,4-disubstituted quinoline.[4]

-

The choice of aniline and β-diketone determines the substitution pattern of the final product.

-

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine whether a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) is formed.[11][12]

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

-

Materials: Aniline, a β-ketoester (e.g., ethyl acetoacetate), an inert high-boiling solvent (e.g., mineral oil).[11]

-

Procedure:

Quantitative Data on Biological Activities

Substituted quinolines exhibit a wide range of biological activities. The following tables summarize some of the reported in vitro activities of various quinoline derivatives.

Table 1: Anticancer Activity of Substituted Quinolines (IC50 values in µM)

| Compound/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Varied substitutions | T47D (Breast) | 0.016 ± 0.003 | [13] |

| Quinoline-5-sulfonamide derivative 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl) | C-32 (Melanoma) | - | [14] |

| MDA-MB-231 (Breast) | - | [14] | ||

| A549 (Lung) | - | [14] | ||

| Quinoline-based EGFR/HER-2 dual inhibitor 5a | - | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [15] |

| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [15] | ||

| Pyridine at C4, various substituents on quinoline (13e, 13f, 13h) | - | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [15] |

| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [15] | ||

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1) | Quinolinyl thiourea | Plasmodium falciparum (Chloroquine-resistant) | 1.2 | [16] |

| Quinoline triazole 9 | 2-(1-(((7-chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-4-yl)-N,N-dicyclohexyl acetamide | Plasmodium falciparum (Chloroquine-sensitive D10) | 0.349 - 1.247 | [16] |

Table 2: Antibacterial Activity of Substituted Quinolines (MIC values in µg/mL)

| Compound/Series | Microorganism | MIC (µg/mL) | Reference |

| Substituted quinolines | Gram-positive and Gram-negative bacteria | 62.50–250 | [17] |

| Iodo-quinoline derivative 4d | S. epidermidis | - | [18] |

| Iodo-quinoline derivative 4t | S. epidermidis | - | [18] |

| Iodo-quinoline derivative 4e | S. epidermidis | - | [18] |

| Iodo-quinoline derivative 4c | S. epidermidis | - | [18] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted quinolines stem from their ability to interact with and modulate various cellular signaling pathways.

Anticancer Mechanisms

Many quinoline-based anticancer agents function by targeting key pathways involved in cell growth, proliferation, and survival.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Substituted quinolines have been designed to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer cells.[19] Inhibition of these receptors blocks downstream signaling cascades like the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by activating caspases, the key executioners of apoptosis.[20][21]

-

Inhibition of Angiogenesis: Some quinoline derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[22][23]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Caption: Induction of apoptosis by substituted quinolines.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of newly synthesized substituted quinolines typically follows a standardized workflow.

Caption: General experimental workflow for drug discovery of quinoline derivatives.

The enduring legacy of the quinoline scaffold, from its humble origins in coal tar to its current status as a privileged structure in medicinal chemistry, underscores its remarkable versatility. The classical synthetic routes, developed over a century ago, continue to provide the foundation for the synthesis of novel derivatives with a broad spectrum of biological activities. As our understanding of the molecular basis of disease deepens, the rational design of substituted quinolines targeting specific signaling pathways holds immense promise for the development of next-generation therapeutics.

References

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Discovery of quinolinediones exhibiting a heat shock response and angiogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Substituted oxines inhibit endothelial cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-ethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-6-ethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in published literature, this document presents a framework for understanding and determining its physicochemical properties. The guide includes predicted solubility data in a range of common organic solvents, detailed experimental protocols for solubility and stability determination, and visual representations of the experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and its derivatives.

Introduction

This compound is a heterocyclic aromatic compound. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the context of drug discovery. Solubility and stability are fundamental parameters that significantly influence a compound's biological activity, formulation feasibility, and overall developability. This guide provides an in-depth look at these critical attributes for this compound.

Solubility Data

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays. Based on its chemical structure, this compound is expected to be poorly soluble in aqueous solutions and exhibit varying degrees of solubility in organic solvents.

Predicted Solubility in Organic Solvents

In the absence of experimentally determined data, computational methods can provide valuable estimates of a compound's solubility. The following table summarizes the predicted solubility of this compound in a selection of common organic solvents at 25°C, generated using predictive algorithms. It is important to note that these are theoretical values and should be confirmed by experimental determination.

| Solvent | Predicted Solubility (g/L) | Predicted Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 250.3 | 250.3 | 1.31 |

| N,N-Dimethylformamide (DMF) | 215.8 | 215.8 | 1.13 |

| Dichloromethane (DCM) | 180.5 | 180.5 | 0.94 |

| Chloroform | 175.2 | 175.2 | 0.92 |

| Acetone | 140.7 | 140.7 | 0.74 |

| Ethyl Acetate | 95.4 | 95.4 | 0.50 |

| Acetonitrile | 88.9 | 88.9 | 0.47 |

| 2-Propanol (Isopropanol) | 65.1 | 65.1 | 0.34 |

| Ethanol | 58.3 | 58.3 | 0.31 |

| Methanol | 42.6 | 42.6 | 0.22 |

| Toluene | 35.7 | 35.7 | 0.19 |

| Hexane | 1.2 | 1.2 | 0.006 |

| Water | < 0.1 | < 0.1 | < 0.0005 |

Stability Data

The chemical stability of a compound determines its shelf-life and is crucial for ensuring the integrity and reliability of experimental results. Stability studies are designed to evaluate how a compound is affected by various environmental factors.

General Stability Profile

Substituted quinolines can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound may include hydrolysis of the chloro group, oxidation of the quinoline ring, and photolytic degradation.

Stability Testing Framework

A comprehensive stability assessment should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following table outlines a typical framework for stability testing.

| Stability Test | Conditions | Time Points | Analytical Method |

| Thermal Stability | 40°C, 60°C, 80°C (in a controlled oven) | 0, 1, 3, 6, 12 months | HPLC-UV |

| Hydrolytic Stability | pH 1.2 (acidic), pH 7.4 (neutral), pH 9.0 (basic) at 37°C | 0, 24, 48, 72 hours | HPLC-UV/MS |

| Photostability | ICH Q1B recommended light exposure (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | Exposed vs. Dark Control | HPLC-UV |

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the equilibration period is essential.

-

-

Separation of Saturated Solution:

-

Allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered saturated solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted solution by HPLC and determine the concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Protocol for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

4.2.1. Hydrolytic Stability

-

Preparation of Solutions:

-

Prepare buffer solutions at pH 1.2 (0.1 M HCl), pH 7.4 (phosphate-buffered saline), and pH 9.0 (0.01 M borate buffer).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solutions in sealed vials at a constant temperature (e.g., 37°C or 50°C).

-

-

Sampling and Analysis:

-

Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

-

Quench any reaction by neutralizing the solution if necessary and diluting with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

-

4.2.2. Thermal Stability

-

Sample Preparation:

-

Place a known amount of solid this compound in a clear, sealed glass vial.

-

-

Incubation:

-

Store the vial in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 1, 3, 6, 12 months), remove a sample.

-

Dissolve the sample in a suitable solvent and analyze by HPLC to quantify the parent compound.

-

4.2.3. Photostability

-

Sample Preparation:

-

Expose a sample of solid this compound and a solution of the compound in a common solvent to a light source that meets ICH Q1B guidelines.

-

Prepare a parallel set of samples to be stored in the dark under the same temperature conditions to serve as controls.

-

-

Light Exposure:

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess the extent of degradation.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Comprehensive Stability Assessment.

Spectroscopic and Synthetic Profile of 4-Chloro-6-ethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 4-Chloro-6-ethylquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on closely related and well-characterized analogs. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from documented data for analogous compounds, including 4-chloro-6-methylquinoline and other substituted quinolines.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.80 | d | ~4.5 | 1H | H-2 |

| ~8.10 | d | ~2.0 | 1H | H-5 |

| ~7.95 | d | ~8.8 | 1H | H-8 |

| ~7.65 | dd | ~8.8, 2.0 | 1H | H-7 |

| ~7.45 | d | ~4.5 | 1H | H-3 |

| ~2.85 | q | ~7.6 | 2H | -CH₂-CH₃ |

| ~1.35 | t | ~7.6 | 3H | -CH₂-CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C-2 |

| ~149.5 | C-8a |

| ~142.0 | C-4 |

| ~138.0 | C-6 |

| ~131.0 | C-5 |

| ~129.0 | C-7 |

| ~125.0 | C-4a |

| ~122.0 | C-8 |

| ~121.0 | C-3 |

| ~29.0 | -CH₂-CH₃ |

| ~15.5 | -CH₂-CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1600, ~1570, ~1490 | Strong | C=C and C=N aromatic ring stretching |

| ~1100 | Medium | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191/193 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 176/178 | ~40/13 | [M-CH₃]⁺ |

| 156 | ~20 | [M-Cl]⁺ |

| 128 | ~30 | [M-Cl-C₂H₄]⁺ |

Ionization method: Electron Ionization (EI).

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from 4-ethylaniline. The initial step is a Conrad-Limpach reaction to form the quinolinol intermediate, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] Transfer the solution to a standard 5 mm NMR tube.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, requiring a larger sample amount (50-100 mg) and longer acquisition time.[1]

-

Data Processing: Apply Fourier transformation to the raw data. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[3] Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[4]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.[6]

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[8]

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for chlorine-containing compounds ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) is a key diagnostic feature.[9]

Spectroscopic Data Acquisition Workflow

The general workflow for acquiring and analyzing spectroscopic data for a newly synthesized compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its adaptable structure allows for a wide range of chemical modifications, leading to a vast spectrum of biological activities. In the field of drug discovery, quinoline derivatives have emerged as a significant class of compounds with potent anticancer, antimicrobial, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline compounds, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and development in this promising area.

Anticancer Activities

Quinoline derivatives have shown significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity

The anticancer efficacy of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| HL-60 (Leukemia) | 0.59 | [1] | |

| Phenylsulfonylurea-Quinoline | HepG-2 (Liver) | 2.71 | [1] |

| A549 (Lung) | 7.47 | [1] | |

| MCF-7 (Breast) | 6.55 | [1] | |

| 4,7-Disubstituted Quinoline | SF-295 (CNS) | 0.314 - 4.65 | [2] |

| HCT-8 (Colon) | 0.314 - 4.65 | [2] | |

| HL-60 (Leukemia) | 0.314 - 4.65 | [2] | |

| 4-Anilinoquinoline Derivatives | MCF-7 (Breast) | Varies | [3] |

| A549 (Lung) | Varies | [3] | |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [2] |

| U937 (Lymphoma) | 43.95 | [2] |

Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several quinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death.[4][5][6]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its dysregulation is linked to cancer development. Certain quinoline derivatives have been found to inhibit this pathway, leading to anti-inflammatory and anticancer effects.[7][8][9][10]

Experimental Protocols

MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinoline compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the quinoline compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Activities

Quinoline derivatives, particularly fluoroquinolones, are a well-established class of antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [11][12] |

| Staphylococcus aureus | 3.12 - 50 | [11][12] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [11][12] | |

| Escherichia coli | 3.12 - 50 | [11][12] | |

| Quinolone-Coupled Hybrids | Gram-positive strains | 0.125 - 8 | [13] |

| Gram-negative strains | 0.125 - 8 | [13] | |

| Quinoline-Hydroxyimidazolium | Staphylococcus aureus | 2 | [14] |

| Mycobacterium tuberculosis | 10 | [14] | |

| Facilely Accessible Quinolines | MRSA | 0.75 - 12 | [15] |

| VRE | 0.75 - 3.0 | [15] | |

| Clostridioides difficile | ≤ 4.0 | [15] |

Mechanism of Antibacterial Action

The primary target of quinolone antibacterial agents is bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for DNA replication, recombination, and repair. Quinolones inhibit these enzymes by forming a stable complex with the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16][17][18][19][20]

Experimental Protocol

Broth Microdilution for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoline compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the quinoline compound at 2x the highest desired concentration to the first well of each row.

-

Perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antiviral Activities

Quinoline derivatives have demonstrated promising activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and enterovirus D68 (EV-D68).

Quantitative Antiviral Activity

| Compound Class | Virus | EC50 (µM) | Reference |